molecular formula C16H14Cl2N2O2S2 B5247270 N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B5247270
M. Wt: 401.3 g/mol
InChI Key: QOQBRJDBIFZDFL-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes chloro, methoxy, carbamothioyl, and sulfanyl functional groups.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S2/c1-22-14-7-4-11(18)8-13(14)19-16(23)20-15(21)9-24-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQBRJDBIFZDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-chlorophenyl isothiocyanate to yield the final product. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can be compared with other similar compounds such as:

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